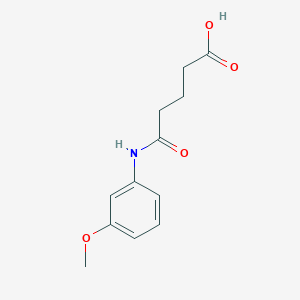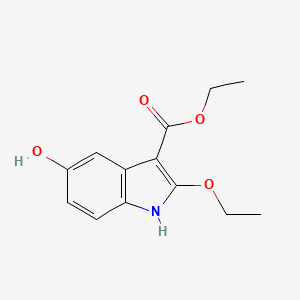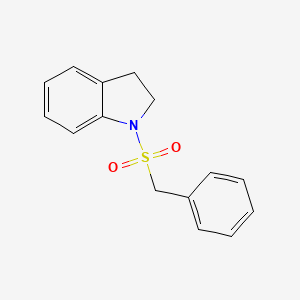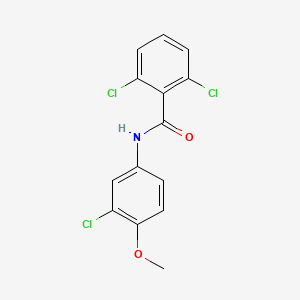![molecular formula C16H13ClN2O B5828086 (3E)-3-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B5828086.png)
(3E)-3-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorophenyl group, an indole core, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 3-chloroaniline with an indole derivative under specific reaction conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(3E)-3-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3E)-3-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Uniqueness
(3E)-3-{[(3-CHLOROPHENYL)AMINO]METHYLIDENE}-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of a chlorophenyl group, an indole core, and a methylene bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(3-chlorophenyl)iminomethyl]-1-methylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-15-8-3-2-7-13(15)14(16(19)20)10-18-12-6-4-5-11(17)9-12/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVMDPXTBQHEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C=NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B5828014.png)
![1-(Thiophen-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5828020.png)
![2-[4-(TERT-BUTYL)PHENOXY]-N~1~-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)ACETAMIDE](/img/structure/B5828035.png)







![1-[2-(3-methylphenoxy)ethyl]-1H-imidazole](/img/structure/B5828093.png)
![3-N-[(E)-(3,5-dichloro-2-phenylmethoxyphenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride](/img/structure/B5828100.png)
![ethyl 2-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5828114.png)
